molecular formula C9H17N3O B13112685 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one CAS No. 85817-81-8

3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one

Cat. No.: B13112685
CAS No.: 85817-81-8
M. Wt: 183.25 g/mol
InChI Key: MAVYFDQFODQBNV-UHFFFAOYSA-N
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Description

3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,3-diaminopyridine with a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one is unique due to its specific structural features and the range of reactions it can undergo.

Properties

CAS No.

85817-81-8

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3,3,8-trimethyl-2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-1-one

InChI

InChI=1S/C9H17N3O/c1-6-7-8(13)11-9(2,3)12(7)5-4-10-6/h6-7,10H,4-5H2,1-3H3,(H,11,13)

InChI Key

MAVYFDQFODQBNV-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(=O)NC(N2CCN1)(C)C

Origin of Product

United States

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